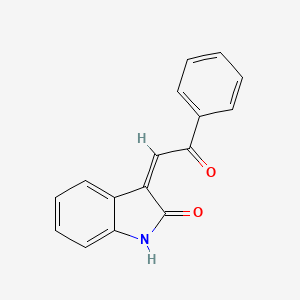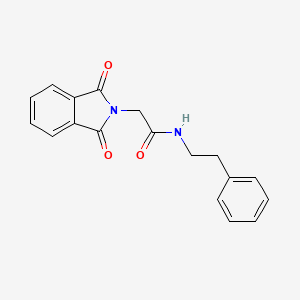
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, commonly known as indole-3-carboxaldehyde (I3CA), is a naturally occurring compound found in a variety of plants, fungi and bacteria. I3CA is a key intermediate in the biosynthesis of several important natural products, including indole alkaloids and indole-containing antibiotics. It is also known to be involved in the metabolism of some drugs and is a potential target for therapeutic intervention. I3CA has been the subject of numerous scientific studies, with the aim of understanding its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one is not yet fully understood. However, it is known that (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one can interact with various enzymes and receptors, including indoleamine 2,3-dioxygenase (IDO), monoamine oxidase (MAO), and serine hydroxymethyltransferase (SHMT). In addition, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to modulate the activity of several transcription factors, such as NF-κB, AP-1, and STAT3. Furthermore, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in certain cancer cell lines.
Biochemical and Physiological Effects
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO) and monoamine oxidase (MAO), as well as to modulate the activity of several transcription factors, such as NF-κB, AP-1, and STAT3. In addition, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in certain cancer cell lines. Furthermore, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has several advantages for laboratory experiments. It is a readily available and relatively inexpensive compound, and it can be synthesized in a variety of ways. Furthermore, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes. However, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one also has some limitations. For example, it is relatively unstable and can be degraded in the presence of light and oxygen. In addition, it can be toxic at high concentrations.
Zukünftige Richtungen
Given the wide range of biochemical and physiological effects of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, there are numerous potential future directions for research. These include further studies on the mechanism of action of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, as well as studies on its potential therapeutic applications, such as its use as an anti-cancer agent or as an anti-inflammatory or anti-diabetic agent. Furthermore, further studies on the synthesis of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one and its derivatives, as well as on its potential applications in the biosynthesis of natural products, such as indole alkaloids and indole-containing antibiotics, are also needed. Finally, further studies on the metabolism of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one and its potential interactions with other compounds are also needed.
Synthesemethoden
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one can be synthesized in a variety of ways, including chemical and enzymatic methods. The most common chemical synthesis method involves the condensation of 3-indoleacetic acid (IAA) and acetaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one as the main product, along with other by-products, such as indole-3-acetic acid and indole-3-aldehyde. Other chemical methods include the reaction of indole with an aldehyde in the presence of a base, or the reaction of indole with an aldehyde and a Lewis acid. Enzymatic methods involve the use of enzymes, such as indole-3-aldehyde dehydrogenase, to convert indole into (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to inhibit the growth of certain bacteria and fungi. Furthermore, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been used in studies of the biosynthesis of indole alkaloids and indole-containing antibiotics, as well as in studies of the metabolism of some drugs.
Eigenschaften
IUPAC Name |
(3Z)-3-phenacylidene-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-10H,(H,17,19)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFPMWIIOXTBM-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
31541-36-3 | |
| Record name | NSC168808 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421766.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421768.png)
![N-(2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421778.png)


![4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6421808.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)
![4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6421811.png)
![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)
![13-[(4-ethoxyphenyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6421825.png)



![3-(furan-2-yl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421867.png)